REACTION_SMILES
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[CH3:27][CH2:28][OH:29].[K+:2].[OH-:1].[OH2:3].[c:4]1([CH2:10][O:11][C:12](=[O:13])[N:14]2[CH2:15][CH2:16][CH:17]([CH2:20][CH2:21][C:22](=[O:23])[O:24][CH2:25][CH3:26])[CH2:18][CH2:19]2)[cH:5][cH:6][cH:7][cH:8][cH:9]1>>[c:4]1([CH2:10][O:11][C:12](=[O:13])[N:14]2[CH2:15][CH2:16][CH:17]([CH2:20][CH2:21][C:22](=[O:23])[OH:24])[CH2:18][CH2:19]2)[cH:5][cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCC1CCN(C(=O)OCc2ccccc2)CC1
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Name
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Type
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product
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Smiles
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O=C(O)CCC1CCN(C(=O)OCc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |